Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
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Overview
Description
Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a chemical compound that features a trifluoromethyl group, which is known for its significant electronegativity and its ability to influence the chemical properties of the molecules it is part of . This compound is of interest in various fields due to its unique structural and chemical properties.
Preparation Methods
The synthesis of Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Another approach involves the use of trifluoromethyl ketones, which are valuable synthetic targets and intermediates in the construction of fluorinated pharmacons .
Chemical Reactions Analysis
Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s ability to interact with biological molecules, thereby influencing its pharmacological effects . The compound can bind to specific receptors or enzymes, leading to various biological responses.
Comparison with Similar Compounds
Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate can be compared with other compounds containing the trifluoromethyl group, such as trifluoromethane, 1,1,1-trifluoroethane, and hexafluoroacetone . These compounds share the trifluoromethyl group, which imparts similar chemical properties, but differ in their overall structure and specific applications. The unique structure of this compound makes it particularly valuable in pharmaceutical and industrial applications.
Properties
CAS No. |
794461-82-8 |
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Molecular Formula |
C11H11F3N2O2 |
Molecular Weight |
260.21 g/mol |
IUPAC Name |
methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H11F3N2O2/c1-18-10(17)7-4-6-5-15-3-2-8(6)16-9(7)11(12,13)14/h4,15H,2-3,5H2,1H3 |
InChI Key |
ROHRKMIUPOLEBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2CCNCC2=C1)C(F)(F)F |
Origin of Product |
United States |
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